molecular formula C11H12BrFO3 B2374542 Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate CAS No. 2270912-77-9

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate

Cat. No.: B2374542
CAS No.: 2270912-77-9
M. Wt: 291.116
InChI Key: YGHNTJZBVGLVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is a useful research compound. Its molecular formula is C11H12BrFO3 and its molecular weight is 291.116. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Agents Synthesis

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate has been utilized in the synthesis of zinc(II)-specific fluorescing agents, such as Zinquin ester. These agents are significant in studying biological zinc(II) due to their specific fluorescence properties (Mahadevan et al., 1996).

Development of pH Sensitive Probes

This compound has been involved in modifying the 2-aminophenol group, a building block for cationic indicators, to produce pH-sensitive probes. These probes are designed to have minimal affinity for physiological levels of other ions, making them useful in monitoring intracellular pH (Rhee, Levy, & London, 1995).

Novel Nitrogen-Containing Bromophenols

Research on marine red alga Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols using ethyl acetate extract. These compounds exhibited potent radical scavenging activity and may have applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antimicrobial Derivatives Synthesis

This compound has been used in the synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide derivatives, which were evaluated for antibacterial and antifungal activities. These synthesized compounds have potential in developing new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition in Mild Steel

The use of derivatives of this compound as corrosion inhibitors for mild steel in hydrochloric acid solution has been studied. These compounds showed high inhibition activities and followed the Langmuir adsorption model, indicating their potential in industrial applications (Lgaz et al., 2017).

Properties

IUPAC Name

ethyl 2-(4-bromo-2-fluoro-5-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-3-15-11(14)6-16-10-4-7(2)8(12)5-9(10)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNTJZBVGLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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